7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Description
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments . The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
Action Environment
The action of this compound can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated
Properties
CAS No. |
892277-21-3 |
---|---|
Molecular Formula |
C28H28N4O4 |
Molecular Weight |
484.556 |
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
InChI Key |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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